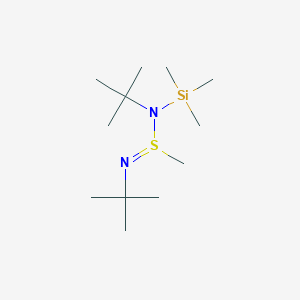![molecular formula C10H14ClN3O2 B14377285 N-[2-(3-Chloro-4-methoxyanilino)ethyl]urea CAS No. 88012-50-4](/img/structure/B14377285.png)
N-[2-(3-Chloro-4-methoxyanilino)ethyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(3-Chloro-4-methoxyanilino)ethyl]urea is an organic compound that features a urea moiety attached to an aniline derivative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-Chloro-4-methoxyanilino)ethyl]urea typically involves the reaction of 3-chloro-4-methoxyaniline with ethylene urea under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and safety. The raw materials are sourced in bulk, and the reaction conditions are carefully monitored to maintain consistency in product quality.
化学反应分析
Types of Reactions
N-[2-(3-Chloro-4-methoxyanilino)ethyl]urea can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a nitro derivative, while reduction may yield an amine derivative.
科学研究应用
N-[2-(3-Chloro-4-methoxyanilino)ethyl]urea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of N-[2-(3-Chloro-4-methoxyanilino)ethyl]urea involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- N-[2-(3-Chloro-4-methoxyanilino)ethyl]carbamate
- N-[2-(3-Chloro-4-methoxyanilino)ethyl]thiourea
Uniqueness
N-[2-(3-Chloro-4-methoxyanilino)ethyl]urea is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. These properties make it suitable for specific applications that similar compounds may not be able to achieve.
属性
CAS 编号 |
88012-50-4 |
|---|---|
分子式 |
C10H14ClN3O2 |
分子量 |
243.69 g/mol |
IUPAC 名称 |
2-(3-chloro-4-methoxyanilino)ethylurea |
InChI |
InChI=1S/C10H14ClN3O2/c1-16-9-3-2-7(6-8(9)11)13-4-5-14-10(12)15/h2-3,6,13H,4-5H2,1H3,(H3,12,14,15) |
InChI 键 |
ZIVULNFCXAGMAZ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)NCCNC(=O)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


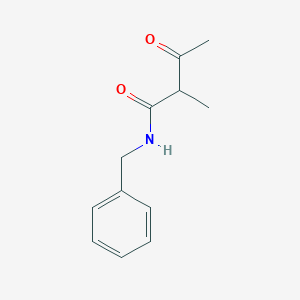
![1-Chloro-3-[3-(phenylsulfanyl)propoxy]benzene](/img/structure/B14377206.png)
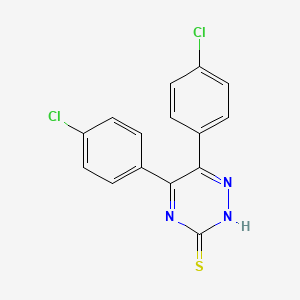
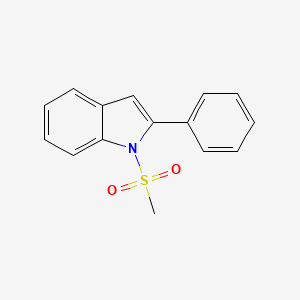
![4-[(2,3-Dimethoxyphenyl)methoxy]butan-2-one](/img/structure/B14377213.png)
![(2-Aminoethoxy)[2-(furan-2-yl)phenyl]boranyl](/img/structure/B14377228.png)
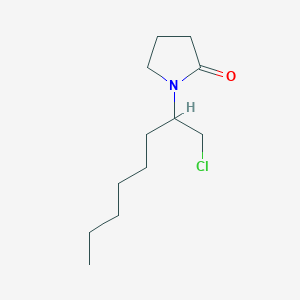
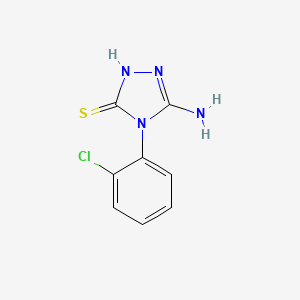
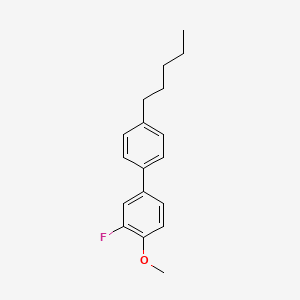
![3,4,5-Tribromo-1-[(dimethoxyphosphorothioyl)oxy]-1H-pyrazole](/img/structure/B14377260.png)
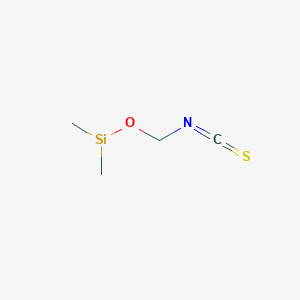

![2-[1-(Hydroxyimino)-2-methyl-1-phenylpropan-2-yl]-1,2-oxazetidin-3-one](/img/structure/B14377280.png)
